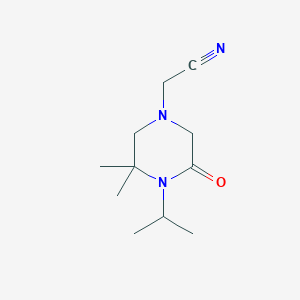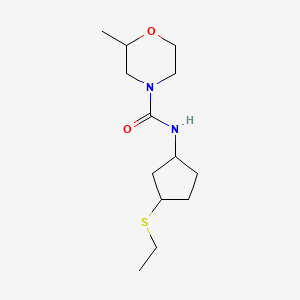
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-ethylthiomorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-ethylthiomorpholine-4-carboxamide, also known as O-Desmethylvenlafaxine (ODV), is a metabolite of the antidepressant drug Venlafaxine. ODV has been identified as a potent serotonin and norepinephrine reuptake inhibitor (SNRI) and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
ODV acts as a potent SNRI by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, which are responsible for regulating mood, anxiety, and other physiological functions.
Biochemical and Physiological Effects:
ODV has been shown to have a range of biochemical and physiological effects in the body. The compound has been found to increase levels of serotonin and norepinephrine in the brain, leading to improved mood and reduced symptoms of depression and anxiety. ODV has also been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
ODV has several advantages for use in lab experiments. The compound is relatively stable and can be easily synthesized in the laboratory. ODV also has a high affinity for the serotonin and norepinephrine transporters, making it a potent SNRI. However, ODV has some limitations for use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and study the compound.
Orientations Futures
There are several potential future directions for research on ODV. One area of interest is the development of new antidepressant and anxiolytic drugs based on the structure of ODV. Another potential direction is the study of ODV's effects on other neurotransmitter systems, such as dopamine and gamma-aminobutyric acid (GABA). Additionally, further research is needed to fully understand the potential therapeutic applications of ODV and its limitations and side effects.
Méthodes De Synthèse
ODV can be synthesized from Venlafaxine through a process of demethylation and deamination. The synthesis method involves the use of various reagents and solvents, including sodium hydroxide, acetic acid, and ethyl thiomorpholine-4-carboxylate.
Applications De Recherche Scientifique
ODV has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. The compound has been found to have a high affinity for the serotonin and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain.
Propriétés
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-ethylthiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3OS/c1-2-12-11-18(9-10-20-12)15(19)16-13-6-8-17-7-4-3-5-14(13)17/h12-14H,2-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCNWNPURGJXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)C(=O)NC2CCN3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-ethylthiomorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)

![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)

![N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7586554.png)
![2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B7586569.png)
![N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586574.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586583.png)